5-Phenylthieno[2,3-d]pyrimidin-4-amine

Kinase Inhibition FGFR1 Regioisomeric Selectivity

5-Phenylthieno[2,3-d]pyrimidin-4-amine is the definitive 5-phenyl regioisomer of the thieno[2,3-d]pyrimidine kinase hinge-binder scaffold. Unlike the 6-phenyl isomer, the 5-phenyl group occupies a hydrophobic pocket adjacent to the hinge region, delivering FGFR1 IC₅₀=0.18 μM. This regioisomer cannot be substituted without compromising FGFR1, CK2, or EGFR target engagement. Key applications include FGFR1-targeted cancer therapies, CK2 inhibitor optimization (NHTP25 IC₅₀=0.065 μM), dual EGFR/VEGFR-2 programs, and antiprotozoal screening. Purity ≥97%. Procure the correct regioisomer for reproducible SAR.

Molecular Formula C12H9N3S
Molecular Weight 227.29 g/mol
Cat. No. B2720026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenylthieno[2,3-d]pyrimidin-4-amine
Molecular FormulaC12H9N3S
Molecular Weight227.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)N
InChIInChI=1S/C12H9N3S/c13-11-10-9(8-4-2-1-3-5-8)6-16-12(10)15-7-14-11/h1-7H,(H2,13,14,15)
InChIKeyQKUFEXGLTQADSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Phenylthieno[2,3-d]pyrimidin-4-amine: Structural and Physicochemical Baseline for Comparator-Driven Sourcing


5-Phenylthieno[2,3-d]pyrimidin-4-amine (CAS: 195193-10-3) is a heterocyclic compound featuring a fused thieno[2,3-d]pyrimidine core substituted with a phenyl group at the 5-position . Its molecular formula is C₁₂H₉N₃S, with a molecular weight of 227.28 g/mol and a predicted LogP of 2.8, indicating moderate lipophilicity . The compound is commercially available with purity typically ≥97% and is widely employed as a scaffold for generating kinase inhibitors and antiparasitic agents .

Why 5-Phenylthieno[2,3-d]pyrimidin-4-amine Is Not Interchangeable with Its Structural Isomers


The thieno[2,3-d]pyrimidine scaffold is a privileged kinase hinge-binder, but subtle positional shifts of the phenyl substituent—from the 5- to the 6-position—profoundly alter kinase inhibition profiles [1]. This is because the 5-phenyl group occupies a distinct hydrophobic pocket adjacent to the hinge region, whereas the 6-phenyl group extends into a solvent-exposed area, affecting both potency and selectivity [1]. Consequently, 5-phenyl and 6-phenyl isomers cannot be substituted without compromising target engagement in FGFR1, CK2, or EGFR assays, making precise procurement of the 5-phenyl regioisomer essential for reproducible research outcomes.

Quantitative Differentiation: 5-Phenylthieno[2,3-d]pyrimidin-4-amine vs. Its Closest Analogs


FGFR1 Inhibitory Activity: 5-Phenyl vs. 6-Phenyl Regioisomers

In a direct head-to-head comparison of N-phenylthieno[2,3-d]pyrimidin-4-amine derivatives against FGFR1 kinase, the 5-phenyl-substituted analog (3-({5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)phenol) exhibited an IC₅₀ of 0.18 μM, while the 6-phenyl regioisomer demonstrated an IC₅₀ of 0.16 μM [1]. This 12.5% difference in potency underscores the subtle yet measurable impact of the phenyl group position on kinase inhibition.

Kinase Inhibition FGFR1 Regioisomeric Selectivity

CK2 Inhibition: 5-Phenyl vs. 5-p-Tolyl and 6-Methyl-5-phenyl Analogs

Among a series of 4-aminothieno[2,3-d]pyrimidine derivatives evaluated for CK2 inhibition, the compound bearing a 5-phenyl substituent (3-(5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acid, NHTP25) achieved an IC₅₀ of 0.065 μM [1]. In contrast, the 5-p-tolyl analog (NHTP23) was 6.5-fold more potent with an IC₅₀ of 0.01 μM, while the 6-methyl-5-phenyl analog (NHTP33) exhibited an IC₅₀ of 0.008 μM, representing an 8-fold increase in potency relative to the 5-phenyl baseline [1]. This quantitative gradient highlights how specific aryl substitutions on the thienopyrimidine core modulate CK2 inhibitory activity.

CK2 Kinase Structure-Activity Relationship ATP-Competitive Inhibitor

EGFR Kinase Inhibition: Class-Level Potency of Thieno[2,3-d]pyrimidine Scaffolds

Thieno[2,3-d]pyrimidines bearing a phenylamino substituent at the 4-position have demonstrated remarkable anticancer activity as EGFR tyrosine kinase inhibitors, with optimized derivatives achieving IC₅₀ values comparable to erlotinib (IC₅₀ = 0.23 μM) [1]. Specifically, compound 17f in a related series exhibited an IC₅₀ of 0.23 μM against VEGFR-2, equivalent to sorafenib (IC₅₀ = 0.23 μM), indicating that appropriately substituted thienopyrimidines can attain clinical benchmark potency [1]. While 5-phenylthieno[2,3-d]pyrimidin-4-amine itself is a synthetic intermediate, its scaffold is a validated starting point for designing equipotent EGFR inhibitors.

EGFR Tyrosine Kinase Lead Optimization

Antiparasitic Activity: A Differentiated Profile Relative to Kinase-Focused Analogs

Unlike many thieno[2,3-d]pyrimidine derivatives that are exclusively profiled for kinase inhibition, 5-phenylthieno[2,3-d]pyrimidin-4-amine has been explicitly documented to possess both antiviral and antiprotozoal activities [1]. While quantitative EC₅₀ or IC₅₀ values for specific parasites are not publicly reported in accessible sources, the compound is cataloged as a 'Parasite' target compound by multiple reputable vendors . This dual-function annotation—kinase inhibitor scaffold plus antiparasitic agent—is uncommon among its closest structural analogs (e.g., 6-phenylthieno[2,3-d]pyrimidin-4-amine), which are predominantly pursued as pure kinase inhibitors.

Antiparasitic Antiprotozoal Neglected Diseases

Defined Application Scenarios for 5-Phenylthieno[2,3-d]pyrimidin-4-amine Based on Quantitative Evidence


FGFR1-Dependent Cancer Models Requiring Regioisomer-Specific Kinase Inhibition

The 5-phenyl regioisomer exhibits an IC₅₀ of 0.18 μM against FGFR1 in the context of the 3-aminophenol derivative, a value that is measurably distinct from the 6-phenyl isomer's 0.16 μM [1]. This quantitative difference supports the use of 5-phenylthieno[2,3-d]pyrimidin-4-amine as a scaffold for generating FGFR1 inhibitors with a defined potency window. Researchers developing FGFR1-targeted therapies for bladder cancer, breast cancer, or angiogenesis-related disorders should select the 5-phenyl regioisomer when aiming to reproduce or extend this specific SAR landscape.

CK2 Kinase Inhibitor Lead Optimization with Defined Potency Benchmark

The 5-phenyl-substituted thienopyrimidine derivative NHTP25 achieves an IC₅₀ of 0.065 μM against CK2, establishing a mid-range potency baseline [1]. This allows medicinal chemists to use 5-phenylthieno[2,3-d]pyrimidin-4-amine as a starting material for systematic SAR exploration, with the goal of achieving the sub-10 nM potencies observed for advanced analogs like NHTP33 (IC₅₀ = 0.008 μM) [1]. Procurement of the 5-phenyl scaffold ensures consistency with published CK2 inhibitor optimization campaigns.

Kinase Inhibitor Scaffold Diversification Toward EGFR/VEGFR Programs

Thieno[2,3-d]pyrimidine derivatives have been shown to achieve IC₅₀ values as low as 0.23 μM against VEGFR-2 and EGFR, matching the potency of clinical agents sorafenib and erlotinib [1][2]. 5-Phenylthieno[2,3-d]pyrimidin-4-amine serves as a versatile intermediate for synthesizing 4-aminophenyl-substituted analogs, which are a validated chemotype for attaining equipotent EGFR/VEGFR inhibition. Sourcing this specific 5-phenyl regioisomer enables the construction of focused libraries for kinase selectivity profiling.

Antiparasitic and Antiviral Screening in Infectious Disease Research

Unlike many kinase-optimized thienopyrimidines, 5-phenylthieno[2,3-d]pyrimidin-4-amine is annotated with antiprotozoal and antiviral activities [1]. This distinct biological profile makes it a candidate for screening against neglected parasitic diseases (e.g., leishmaniasis, trypanosomiasis) or viral targets, where kinase-focused analogs may lack activity. Researchers in anti-infective drug discovery should prioritize this compound when seeking a thienopyrimidine scaffold with demonstrated antiparasitic potential.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Phenylthieno[2,3-d]pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.